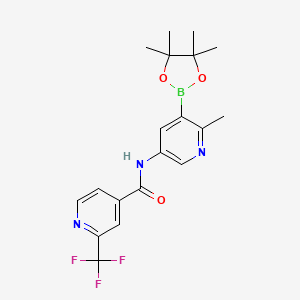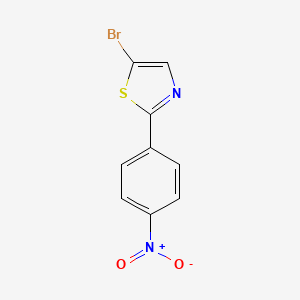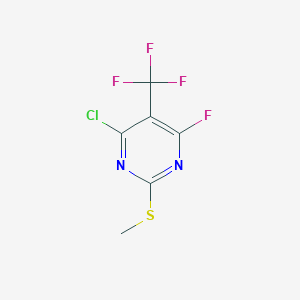
Pyrimidine, 4-chloro-6-fluoro-2-(methylthio)-5-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine, 4-chloro-6-fluoro-2-(methylthio)-5-(trifluoromethyl)-: is a chemical compound with the molecular formula C6H2ClF4N2S . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
Métodos De Preparación
The synthesis of Pyrimidine, 4-chloro-6-fluoro-2-(methylthio)-5-(trifluoromethyl)- involves several steps. One common method includes the reaction of 4-chloro-6-fluoro-2-(methylthio)pyrimidine with trifluoromethylating agents under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Pyrimidine, 4-chloro-6-fluoro-2-(methylthio)-5-(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The methylthio group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert it back to the original methylthio group.
Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Pyrimidine, 4-chloro-6-fluoro-2-(methylthio)-5-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Pyrimidine, 4-chloro-6-fluoro-2-(methylthio)-5-(trifluoromethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparación Con Compuestos Similares
Pyrimidine, 4-chloro-6-fluoro-2-(methylthio)-5-(trifluoromethyl)- can be compared with other similar compounds such as:
4-Chloro-6-fluoro-2-(methylthio)pyrimidine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-Chloro-6-fluoro-2-(methylthio)-5-methylpyrimidine: Contains a methyl group instead of a trifluoromethyl group, leading to variations in its biological activity and applications.
The uniqueness of Pyrimidine, 4-chloro-6-fluoro-2-(methylthio)-5-(trifluoromethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
115441-09-3 |
|---|---|
Fórmula molecular |
C6H3ClF4N2S |
Peso molecular |
246.61 g/mol |
Nombre IUPAC |
4-chloro-6-fluoro-2-methylsulfanyl-5-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H3ClF4N2S/c1-14-5-12-3(7)2(4(8)13-5)6(9,10)11/h1H3 |
Clave InChI |
BITBOUXSOKIYRP-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=C(C(=N1)Cl)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


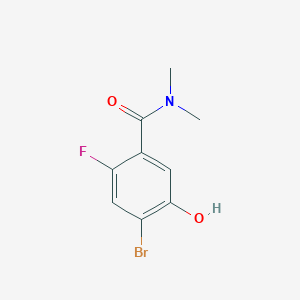


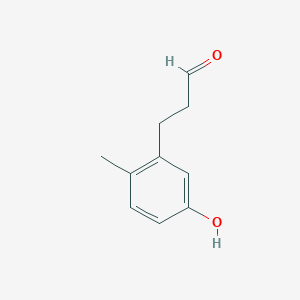
![4,5-Dichloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13926783.png)
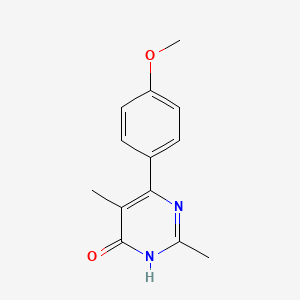


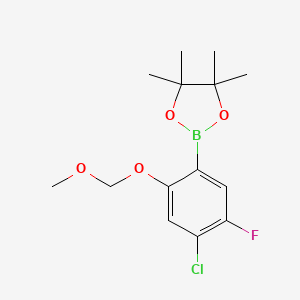
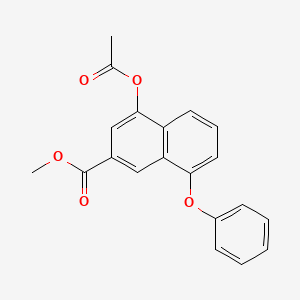

![Methyl 8-[4-(morpholin-4-ylmethyl)phenyl]-2,7,9-triazabicyclo[4.3.0]nona-1,3,5,7-tetraene-5-carboxylate](/img/structure/B13926830.png)
